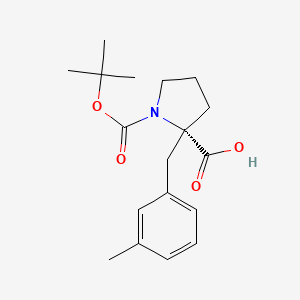

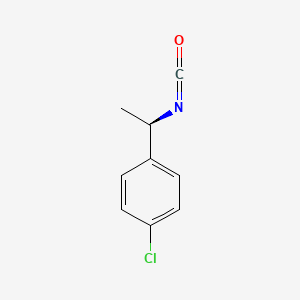

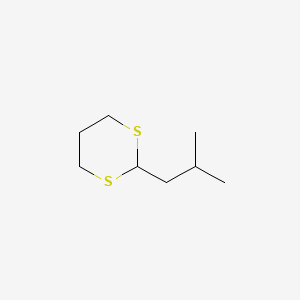

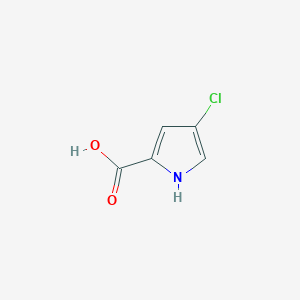

![molecular formula C13H12N2 B1599641 2-[(E)-2-phenylethenyl]pyridin-3-amine CAS No. 209798-50-5](/img/structure/B1599641.png)

2-[(E)-2-phenylethenyl]pyridin-3-amine

Übersicht

Beschreibung

Aminopyridines, such as 3-Aminopyridine, are a class of organic compounds that contain an amino group attached to a pyridine ring . They are colorless solids and are used as building blocks for organic synthesis and medicinal chemistry .

Synthesis Analysis

Aminopyridines can be synthesized by various methods. One such method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Another method involves heating nicotinamide with sodium hypobromite (Hofmann rearrangement) .Molecular Structure Analysis

Pyridine is an aromatic heterocycle that has an electronic structure similar to benzene. All six atoms in the ring are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring and each containing one pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis

Aminopyridines can undergo various chemical reactions. For example, they can participate in SN2 reactions with alkyl halides, ammonia, and other amines . They can also undergo reductive amination of aldehydes or ketones .Physical And Chemical Properties Analysis

Aminopyridines are colorless solids. For example, 3-Aminopyridine has a melting point of 60-63 °C and a boiling point of 248 °C .Wissenschaftliche Forschungsanwendungen

Application 1: COX-2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of the Application : The compound is used in the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors .

- Methods of Application or Experimental Procedures : The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

- Results or Outcomes : Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Application 2: Suzuki Cross-Coupling Reaction

- Scientific Field : Organic Chemistry

- Summary of the Application : The compound is used in the efficient synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Methods of Application or Experimental Procedures : Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .

- Results or Outcomes : The study resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield .

Application 3: Anti-Fibrosis Activity

- Scientific Field : Medicinal Chemistry

- Summary of the Application : The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity was evaluated .

- Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Results or Outcomes : Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Application 4: Suzuki Cross-Coupling Reaction

- Scientific Field : Organic Chemistry

- Summary of the Application : The compound is used in the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .

- Methods of Application or Experimental Procedures : Cross-coupling of aryl bromides with 2-thienyl, 3-thienyl, 2-pyridyl, and 3-pyridyl aluminum reagents in the presence of Pd (OAc)2 and (o-tolyl)3P provides useful biaryl building blocks .

- Results or Outcomes : The study resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield .

Application 5: Structural and Optical Properties Analysis

- Scientific Field : Physical Chemistry

- Summary of the Application : The compound is used in the analysis of structural and optical properties of a new triazolopyridine derivative .

- Methods of Application or Experimental Procedures : Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1. The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) approach and the GAUSSIAN 16W program .

- Results or Outcomes : The study provided insights into the structural and spectroscopic properties of the compound .

Application 6: Synthesis of Novel Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Summary of the Application : The compound is used in the synthesis of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines .

- Methods of Application or Experimental Procedures : The compounds were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids .

- Results or Outcomes : The study resulted in the synthesis of a series of novel heterocyclic compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(E)-2-phenylethenyl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-10H,14H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXARDGMDMUMINC-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450436 | |

| Record name | 2-[(E)-2-Phenylethenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-phenylethenyl]pyridin-3-amine | |

CAS RN |

209798-50-5 | |

| Record name | 2-[(E)-2-Phenylethenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

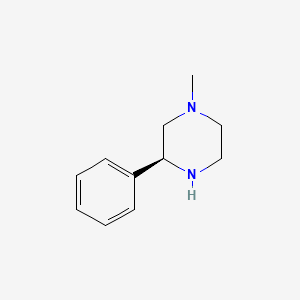

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)